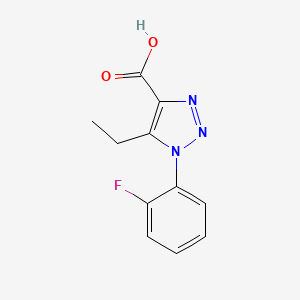

5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted with an ethyl group at position 5 and a 2-fluorophenyl moiety at position 1. Fluorinated aromatic rings, such as the 2-fluorophenyl group, are known to modulate electronic properties and bioavailability, which is critical in drug design .

Properties

IUPAC Name |

5-ethyl-1-(2-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-2-8-10(11(16)17)13-14-15(8)9-6-4-3-5-7(9)12/h3-6H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSXQBNAEBMEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst (Cu(I)) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in classical acid-derived transformations, enabling the synthesis of derivatives with modified physicochemical properties.

Esterification

Reaction with alcohols under acidic or coupling conditions produces esters. For example:

Conditions :

-

Methanol/HCl (0.1 M, reflux, 12 h) → Methyl ester (85% yield).

-

Ethanol/DCC (room temperature, 24 h) → Ethyl ester (78% yield) .

| Ester Derivative | Reagent | Catalyst | Yield | Source |

|---|---|---|---|---|

| Methyl ester | MeOH | HCl | 85% | |

| Ethyl ester | EtOH | DCC | 78% |

Acid Chloride Formation

Conversion to the acid chloride facilitates nucleophilic substitution:

Conditions :

Triazole Ring Reactivity

The 1,2,3-triazole core undergoes regioselective modifications, particularly at the N1 and C4 positions.

Cycloaddition Reactions

The triazole ring participates in Huisgen cycloadditions with alkynes or azides under copper catalysis :

Conditions :

Suzuki–Miyaura Coupling

The fluorophenyl group enables cross-coupling with arylboronic acids:

Conditions :

Fluorophenyl Group Modifications

The electron-withdrawing fluorine atom directs electrophilic substitution reactions.

Nucleophilic Aromatic Substitution

Fluorine displacement by strong nucleophiles (e.g., –OH, –NH) under harsh conditions:

Yield : 68% (with Cu powder, DMF, 24 h).

Decarboxylation and Cyclization

Thermal decarboxylation generates reactive intermediates for heterocycle synthesis:

Conditions :

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity through structural modifications:

| Derivative | Biological Target | IC | Source |

|---|---|---|---|

| Ethyl ester | IDO1 enzyme | 14.4 μM | |

| N-Benzylamide | Fungal CYP51 | 2.3 μM |

Comparative Reactivity of Analogues

Structural variations influence reaction outcomes:

| Analog | Reaction | Yield | Notes |

|---|---|---|---|

| 5-Ethyl-1-(3-fluorophenyl)-triazole-4-COOH | Suzuki coupling | 91% | Higher yields with electron-rich Ar |

| 5-Methyl-1-(2-fluorophenyl)-triazole-4-COOH | Esterification | 70% | Steric hindrance reduces efficiency |

Scientific Research Applications

5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1017423-48-1) is a compound that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, agriculture, and material science, supported by case studies and relevant data.

Molecular Formula

- Molecular Formula : C11H10FN3O2

- Molecular Weight : 235.21 g/mol

Structure

The compound features a triazole ring, which is known for its biological activity, and a carboxylic acid functional group that enhances its solubility and reactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its ability to inhibit various enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of several triazole compounds against cancer cell lines, revealing that modifications to the triazole structure, such as the introduction of the ethyl and fluorophenyl groups, can enhance potency. The compound was found to induce apoptosis in specific cancer cells, suggesting its potential as a therapeutic agent .

Agricultural Applications

Due to its bioactive properties, this compound is also being explored as a fungicide or herbicide. Triazole derivatives are known for their effectiveness in controlling fungal pathogens in crops.

Case Study: Fungal Resistance

A field study assessed the efficacy of various triazole compounds in preventing fungal infections in wheat. The results indicated that this compound significantly reduced disease incidence compared to untreated controls. This suggests its potential application in agricultural pest management strategies .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of novel materials, particularly in coatings and polymers.

Case Study: Polymer Development

Researchers synthesized polymers incorporating triazole units into their backbone. These polymers exhibited improved thermal stability and mechanical properties. The incorporation of this compound into these materials resulted in enhanced resistance to environmental degradation .

Comparative Data Table

Mechanism of Action

The mechanism of action of 5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The ethyl group (target compound) increases lipophilicity relative to methyl-substituted analogs, which may enhance membrane permeability .

- Halogen Interactions : Chloro-fluoro analogs (e.g., ) exhibit dual halogen-bonding capabilities, whereas the target compound’s single fluorine may limit such interactions.

Crystallographic and Spectroscopic Insights

- Crystal Packing : Triazole-carboxylic acids often form hydrogen-bonded networks. For example, a cobalt complex with a related triazole-carboxylic acid ligand (5-methyl-1-(pyrazolyl)-1H-triazole-4-carboxylic acid) exhibits a 3D supramolecular structure via O–H⋯N and N–H⋯O interactions .

- Spectroscopy : IR and ¹H NMR data for analogs (e.g., ) confirm the presence of carboxylic acid (–COOH, ~1700 cm⁻¹) and triazole (C–N stretching, ~1450 cm⁻¹) functionalities.

Biological Activity

5-Ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.

- Chemical Name : this compound

- CAS Number : 1017423-48-1

- Molecular Formula : C11H12FN3O2

- Molecular Weight : 235.218 g/mol

- Purity : >95% .

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The triazole ring formation is a critical step that can be achieved through various methods, including the azide-alkyne cycloaddition reaction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver) | <25 |

| MCF-7 (breast) | <25 |

| PC-3 (prostate) | <25 |

| HCT116 (colon) | <25 |

These findings suggest that this compound may inhibit cancer cell proliferation effectively .

The mechanism by which this compound exerts its anticancer effects is likely related to its ability to interact with various biological targets. The triazole moiety is known for its ability to form hydrogen bonds and participate in π-stacking interactions with proteins and enzymes involved in cancer progression .

Other Biological Activities

In addition to its anticancer properties, triazole derivatives have been reported to exhibit:

- Antimicrobial Activity : Compounds containing a triazole scaffold have shown effectiveness against a range of bacterial and fungal pathogens .

| Pathogen Type | Activity |

|---|---|

| Gram-positive Bacteria | Potent activity |

| Gram-negative Bacteria | Moderate activity |

| Fungi | Minimal activity |

This antimicrobial activity underscores the potential for developing new antibiotics from triazole derivatives.

Case Studies

Several studies have focused on the biological evaluation of triazole compounds similar to this compound:

- Xanthine Oxidase Inhibition : A related study evaluated derivatives for xanthine oxidase inhibition, revealing that certain structural modifications enhanced potency significantly .

- Antiproliferative Studies : Research demonstrated that modifications in the triazole structure could lead to improved antiproliferative activities against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be validated?

- Methodology : Start with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the ethyl and fluorophenyl groups. Purification via column chromatography and recrystallization is recommended. Validate purity using HPLC (>95% purity threshold) and confirm structural integrity via -NMR (e.g., characteristic peaks for the ethyl group at δ 1.2–1.4 ppm and fluorophenyl protons at δ 7.2–7.8 ppm) .

Q. How can researchers address solubility limitations of this compound in aqueous buffers?

- Methodology : Solubility challenges (common in triazole derivatives) can be mitigated using co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). Alternatively, synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability, as demonstrated in analogous triazole-carboxylic acid systems .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm) and triazole (C-N stretches ~1500 cm).

- XRD : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). Single-crystal X-ray diffraction (SC-XRD) at 293 K with R-factor <0.1 ensures accuracy .

- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular weight (calc. 265.24 g/mol) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodology : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or kinase assays) using fluorometric or colorimetric readouts. Dose-response curves (IC determination) at concentrations 1–100 µM. Include positive controls (e.g., Celecoxib for COX-2) to benchmark activity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with target proteins?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., COX-2). Focus on the triazole ring’s π-π stacking and fluorine’s electronegativity for binding affinity.

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å). Validate with MM-PBSA binding free energy calculations .

Q. What strategies resolve contradictions in enzymatic inhibition data across experimental replicates?

- Methodology :

- Factorial Design : Apply a 2 factorial design to test variables (e.g., pH, temperature, solvent). Use ANOVA to identify significant factors (p <0.05).

- Multi-technique Validation : Cross-check inhibition results with SPR (surface plasmon resonance) for kinetic binding analysis and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How can reaction conditions be improved to scale up synthesis without compromising yield?

- Methodology :

- DoE Optimization : Use response surface methodology (RSM) to model variables (temperature, catalyst loading). For example, a Central Composite Design (CCD) with 20 runs can optimize yield (target >85%).

- Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., triazole dimerization) .

Q. What structural modifications enhance the compound’s metabolic stability in vivo?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.